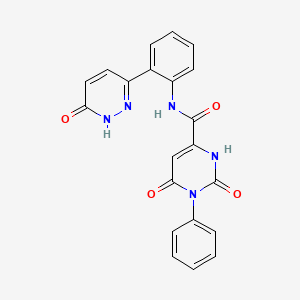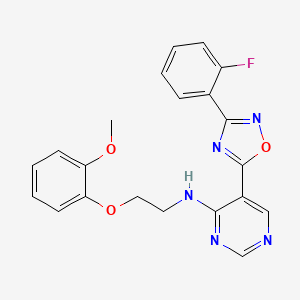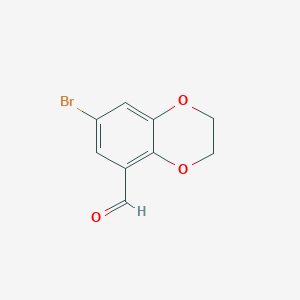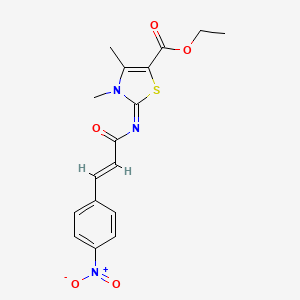![molecular formula C23H27N3O4S B2536651 4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-25-9](/img/structure/B2536651.png)
4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, also known as DESAQ, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. DESAQ has been shown to exhibit promising anticancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
Applications De Recherche Scientifique
Polymorphs and Salts Characterization
Research on compounds like "4-nitro-N-(quinolin-8-yl)benzamide" has focused on characterizing polymorphs and salts arising from differences in packing patterns. Such studies are crucial for understanding the crystalline forms these compounds can take, which is essential for drug formulation and the development of materials with specific physical properties. The research demonstrates the role of different solvents in guiding the crystallization of these polymorphs, highlighting the importance of solvent choice in the synthesis and characterization of new compounds (Khakhlary & Baruah, 2014).
Remote Sulfonylation Techniques
Another study focused on the copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates, leading to the development of environmentally benign byproducts. This method emphasizes the importance of developing less odorous and more environmentally friendly synthetic pathways for creating compounds with potential applications in medicinal chemistry and materials science (Xia et al., 2016).
Synthesis and Biological Activity
Further research into the synthesis and biological activity of derivatives related to the compound of interest reveals the potential for creating novel agents with antimicrobial or other pharmacologically relevant properties. Studies on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, for instance, have been conducted with the aim of finding potent antimicrobial agents, showcasing the broad spectrum of potential applications for compounds within this chemical space (Holla et al., 2006).
Advanced Synthetic Methods
Research into advanced synthetic methods for related compounds, such as the synthesis and unique properties of derivatives involving sulfamoyl and benzamide groups, opens up possibilities for creating materials and drugs with tailored properties. These studies contribute to the fundamental understanding of chemical synthesis and the development of new methodologies for producing complex molecules (Nakayama et al., 1998).
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-4-26(5-2)31(29,30)20-10-8-17(9-11-20)22(27)24-13-12-19-15-18-7-6-16(3)14-21(18)25-23(19)28/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDWAYNNCXYFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetic acid butyl ester](/img/structure/B2536569.png)



![[2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid](/img/structure/B2536578.png)
![(4-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2536579.png)





![1,2,3-Trimethyl-3H-benzo[e]indole](/img/structure/B2536588.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2536589.png)